3-Heptenal

Description

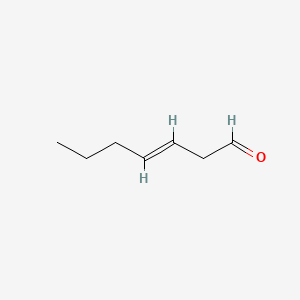

Structure

2D Structure

3D Structure

Properties

CAS No. |

89896-73-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-hept-3-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h4-5,7H,2-3,6H2,1H3/b5-4+ |

InChI Key |

ORAQCSKNITWHDW-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CC=O |

Canonical SMILES |

CCCC=CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 3-Heptenal: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Heptenal, an α,β-unsaturated aldehyde, exists as two stereoisomers: (E)-3-Heptenal and (Z)-3-Heptenal. As a product of lipid peroxidation, it is implicated in cellular signaling pathways related to oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of this compound. It also explores its biological relevance, particularly its role in activating the Nrf2 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a seven-carbon aldehyde with a double bond between the third and fourth carbon atoms. The geometry of this double bond gives rise to two stereoisomers: the trans ((E)) and cis ((Z)) forms.

Chemical Structure of this compound Isomers:

An In-depth Technical Guide to the Synthesis of (E)-3-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Heptenal is a volatile organic compound with applications in the flavor and fragrance industry and as a potential biomarker. Its synthesis is of interest to organic chemists for the development of efficient and stereoselective methods for the formation of α,β-unsaturated aldehydes. This technical guide provides a comprehensive overview of the primary synthetic pathways to (E)-3-Heptenal, focusing on the Horner-Wadsworth-Emmons reaction and the oxidation of (E)-3-hepten-1-ol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis and characterization in a laboratory setting.

Introduction

(E)-3-Heptenal, a monounsaturated fatty aldehyde, is a key compound in various chemical industries.[1] The stereoselective synthesis of the (E)-isomer is crucial for its desired properties and biological activity. This guide details two robust and widely applicable methods for its preparation: the Horner-Wadsworth-Emmons olefination and the selective oxidation of the corresponding allylic alcohol.

Synthesis Pathways

Two principal retrosynthetic disconnections for (E)-3-Heptenal are considered, leading to two distinct forward synthetic strategies.

Caption: Retrosynthetic analysis of (E)-3-Heptenal.

Pathway 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high (E)-selectivity.[2][3] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of (E)-3-Heptenal, propanal is reacted with the ylide generated from a butylphosphonate.

References

The Enigmatic Presence of 3-Heptenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are fundamental to the intricate communication and defense strategies of plants. Among the vast array of these molecules, short-chain aldehydes, derived from the oxidative degradation of fatty acids, play a pivotal role. While C6 "green leaf volatiles" (GLVs) like hexenal are extensively studied, the natural occurrence and biosynthesis of their C7 counterpart, 3-Heptenal, remain a more enigmatic area of plant biochemistry. This technical guide provides a comprehensive overview of the current understanding of this compound and its isomers in plants, focusing on their detection, biosynthesis, and the experimental methodologies employed in their study. Although quantitative data for this compound is sparse in current literature, this guide leverages data from closely related C7 aldehydes to provide a framework for future research.

Natural Occurrence of Heptenal Isomers in Plants

While the specific isomer is not always identified, "heptenal" has been detected as a volatile component in a variety of plant species. The more frequently identified isomer in plant studies is (E)-2-Heptenal, which has been confirmed as a plant metabolite.

Table 1: Documented Occurrence of Heptenal Isomers in Various Plant Species

| Plant Species | Common Name | Plant Part | Heptenal Isomer(s) Detected | Reference(s) |

| Citrus maxima | Pomelo | Peel | (E)-2-Heptenal | [1] |

| Glycine max | Soybean | Oil | (E)-2-Heptenal | [1] |

| Avena sativa | Oat | - | (E)-2-Heptenal | [1] |

| Citrullus lanatus | Watermelon | - | (E)-2-Heptenal | [2] |

| Galium verum | Lady's Bedstraw | Aerial Parts | Heptenal (isomer not specified) | |

| Rosa rubiginosa | Rose Hip | Seed Oil | Heptanal (saturated counterpart) | [3] |

| Allium ampeloprasum | Leek | - | (E)-2-Heptenal, Heptanal | [4] |

Note: This table is not exhaustive but represents a selection of plants where heptenal isomers have been reported.

Biosynthesis of C7 Aldehydes in Plants: A Putative Pathway

The biosynthesis of C6 aldehydes, such as hexenal, through the lipoxygenase (LOX) pathway is well-established. This pathway involves the oxygenation of polyunsaturated fatty acids, followed by the cleavage of the resulting hydroperoxides by a hydroperoxide lyase (HPL). It is highly probable that C7 aldehydes, including this compound, are also products of this pathway, albeit from different fatty acid precursors or alternative cleavage activities of HPL enzymes.

The formation of (E)-2-heptenal and heptanal from linoleic acid has been demonstrated in experiments with crude leek enzyme extracts, suggesting that C18 fatty acids can serve as precursors. The specific hydroperoxide intermediate and the precise cleavage site that yields a C7 aldehyde are yet to be definitively elucidated for most plant species.

Below is a proposed biosynthetic pathway for this compound, extrapolated from the known mechanisms of the LOX pathway.

Caption: Proposed lipoxygenase (LOX) pathway for this compound biosynthesis.

Experimental Protocols

The analysis of volatile aldehydes from plant matrices is predominantly achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity, is solvent-free, and requires minimal sample preparation.

Protocol 1: Qualitative and Quantitative Analysis of Heptenal Isomers in Plant Tissue using HS-SPME-GC-MS

This protocol is adapted from methodologies used for the analysis of C6 and other volatile aldehydes in plants.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, flowers, fruits) and process immediately to minimize volatile profile changes.

-

Weigh a precise amount of the plant material (typically 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard to the vial. An ideal internal standard would be a deuterated analog of this compound or a C7 aldehyde not naturally present in the sample.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose an SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Oven Temperature Program: A typical program would be: initial temperature of 40 °C held for 2-5 minutes, ramp up to 250 °C at a rate of 5-10 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

-

Identification: Identify this compound by comparing the retention time and mass spectrum with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantification: For quantitative analysis, create a calibration curve using known concentrations of the this compound standard and the internal standard.

Caption: Workflow for the analysis of this compound in plant samples.

Conclusion and Future Directions

The presence of this compound and its isomers in the plant kingdom represents an intriguing, yet underexplored, facet of plant biochemistry. While robust methods for their detection and analysis exist, a significant gap remains in the quantitative assessment of their natural occurrence and the definitive elucidation of their biosynthetic pathways. Future research should focus on:

-

Quantitative Surveys: Conducting broad screenings of various plant species to quantify the levels of this compound and its isomers.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific hydroperoxide lyase enzymes responsible for the formation of C7 aldehydes.

-

Functional Genomics: Utilizing techniques such as gene silencing and overexpression to confirm the roles of candidate genes in this compound biosynthesis.

-

Biological Activity: Investigating the potential roles of this compound in plant defense, allelopathy, and as a signaling molecule, which could have implications for agriculture and the development of novel bioactive compounds.

A deeper understanding of the natural occurrence and biosynthesis of this compound will not only expand our knowledge of plant secondary metabolism but may also unveil new opportunities for applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rose hip seed oil - Wikipedia [en.wikipedia.org]

- 4. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis of 3-Heptenal in Insects: A Technical Guide to the Core Oxylipin Pathway

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Direct evidence for the complete biosynthetic pathway of 3-heptenal in insects is not extensively documented in publicly available literature. However, the core biochemical process for the formation of similar short-chain aldehydes is well-understood through the study of the oxylipin pathway, particularly in the context of plant-insect interactions. This guide details the fundamental enzymatic steps involved in the production of C6-aldehydes, such as (Z)-3-hexenal, from polyunsaturated fatty acids. This pathway, involving lipoxygenase (LOX) and hydroperoxide lyase (HPL), represents the core biochemical machinery that would likely be involved in the biosynthesis of this compound and other related fatty acid-derived volatiles in insects.

Core Biosynthetic Pathway: The Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) Cascade

The biosynthesis of short-chain aldehydes from polyunsaturated fatty acids (PUFAs) is a two-step enzymatic cascade. The primary substrates in biological systems are linoleic acid (C18:2) and α-linolenic acid (C18:3).

Step 1: Hydroperoxidation of Polyunsaturated Fatty Acids by Lipoxygenase (LOX)

The pathway is initiated by the enzyme lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[1][2] LOX catalyzes the insertion of molecular oxygen into a polyunsaturated fatty acid backbone, specifically at a cis,cis-1,4-pentadiene moiety, to form a fatty acid hydroperoxide.[2] The position of oxygenation can vary, with 9-LOX and 13-LOX activities being common, leading to the formation of 9-hydroperoxides or 13-hydroperoxides, respectively.[3]

Step 2: Cleavage of Fatty Acid Hydroperoxides by Hydroperoxide Lyase (HPL)

The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family (specifically, CYP74).[4] This cleavage results in the formation of a short-chain aldehyde (volatile) and a corresponding ω-oxo-fatty acid.[5][6] For example, the cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal (a C6-aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5]

Quantitative Data

Quantitative kinetic data for the specific biosynthesis of this compound in insects is scarce. However, data from studies on plant lipoxygenases and hydroperoxide lyases provide insight into the enzymatic properties of this pathway. The following table summarizes representative kinetic parameters.

| Enzyme Family | Source Organism (Example) | Substrate | Km (µM) | Vmax (units) | Optimal pH | Reference |

| Lipoxygenase-1 | Soybean | Linoleic Acid | 15 | Not specified | 10.0 | [7] |

| Hydroperoxide Lyase | Psidium guajava (recombinant) | 13-HPOT | Not specified | 159.95 U·mg⁻¹ | 8.0 | [8] |

| Hydroperoxide Lyase | Oat | 13-HPOD | Not specified | ~1.5 µmol min⁻¹ g⁻¹ | Not specified | [9] |

| Hydroperoxide Lyase | Barley | 13-HPOT | Not specified | >1.5 µmol min⁻¹ g⁻¹ | Not specified | [9] |

Note: The units for Vmax vary between studies and are presented as reported in the source.

Experimental Protocols

The study of aldehyde biosynthesis involves enzyme activity assays and analytical techniques for the identification and quantification of volatile products.

Protocol 1: Assay of Hydroperoxide Lyase (HPL) Activity

This protocol is adapted from methods used for plant HPLs and is based on the spectrophotometric detection of the substrate's degradation.[9][10]

Objective: To determine the enzymatic activity of HPL in a given sample.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

Fatty acid hydroperoxide substrate (e.g., 9-HPOD or 13-HPOT), 20 µM in buffer

-

Enzyme extract (e.g., from insect tissue homogenate)

-

Micropipettes

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the sodium phosphate buffer.

-

Add the fatty acid hydroperoxide substrate to the cuvette to a final concentration of 20 µM.

-

Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix gently.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 234 nm over time (e.g., for 180 seconds). The decrease in absorbance corresponds to the cleavage of the conjugated diene structure of the substrate.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. One unit of HPL activity is typically defined as the amount of enzyme that converts 1 nmol of substrate per minute.

Protocol 2: Extraction and Analysis of Volatile Aldehydes from Insects

This protocol outlines a general procedure for the extraction and analysis of volatile compounds, such as this compound, from insect tissues or emissions using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Objective: To identify and quantify volatile aldehydes produced by insects.

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL) with septa

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Organic solvent (e.g., hexane) for solvent extraction

-

Dissecting tools (for gland extraction)

-

Internal standard (a compound not naturally present in the sample)

Procedure:

A. Sample Collection (choose one):

-

Headspace SPME: Place the live insect or dissected gland into a headspace vial. Seal the vial and gently heat (e.g., 60°C) to encourage volatilization. Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatiles.[11]

-

Solvent Extraction: Dissect the relevant gland (if known) and place it in a vial with a small volume of a suitable organic solvent like hexane. Allow extraction to proceed for a set time (e.g., 30 minutes).[11]

B. GC-MS Analysis:

-

Introduce the collected volatiles into the GC-MS system. For SPME, this involves thermal desorption of the fiber in the heated injection port. For solvent extracts, a small volume is injected directly.[11]

-

Separate the compounds on a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Detect and identify the compounds using the mass spectrometer. Compare the resulting mass spectra with libraries of known compounds for identification.

-

For quantification, add a known amount of an internal standard to the sample before extraction. Compare the peak area of the target analyte (e.g., this compound) to the peak area of the internal standard.

Regulation and Signaling

The biosynthesis of oxylipins is often tightly regulated and induced by specific stimuli, most notably physical damage or herbivory in plants. This induction suggests the involvement of signaling pathways that activate the key enzymes, LOX and HPL. While the specifics of these pathways in insects for endogenous aldehyde production are not well-defined, the principles of regulation observed in plant-insect interactions are instructive.

Insect feeding on plants, for instance, can trigger a signaling cascade that leads to the rapid production of green leaf volatiles.[13] Conversely, some insects have evolved mechanisms to suppress this plant defense response, indicating a complex interplay of signaling between the insect and the plant.[13]

Conclusion and Future Directions

While the direct biosynthesis of this compound in insects remains an area for further investigation, the foundational biochemistry is well-established through the study of the LOX/HPL pathway in plants. This pathway provides a robust framework for understanding how insects might produce short-chain aldehydes from fatty acid precursors. Future research should focus on identifying and characterizing LOX and HPL homologs in insects that produce this compound or similar compounds. The application of the experimental protocols outlined in this guide will be crucial in elucidating the specific enzymes, substrates, and regulatory mechanisms involved in these insect-specific biosynthetic pathways. Such knowledge will be invaluable for the development of novel pest management strategies and for a deeper understanding of insect chemical ecology.

References

- 1. Lipoxygenase - Wikipedia [en.wikipedia.org]

- 2. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 5. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application | MDPI [mdpi.com]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

Spectroscopic Data for (E)-3-Heptenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (E)-3-Heptenal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles for α,β-unsaturated aldehydes. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (E)-3-Heptenal. These predictions are derived from typical values for similar chemical structures and functional groups.

Table 1: Predicted ¹H NMR Data for (E)-3-Heptenal

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | d | 1H | H-1 (Aldehyde) |

| ~6.8 | dt | 1H | H-3 |

| ~6.1 | dt | 1H | H-4 |

| ~2.4 | q | 2H | H-2 |

| ~2.1 | q | 2H | H-5 |

| ~1.4 | sextet | 2H | H-6 |

| ~0.9 | t | 3H | H-7 |

Note: Coupling constants (J) are predicted to be approximately 7-8 Hz for triplet (t) and quartet (q) splittings, and around 15 Hz for the trans coupling between H-3 and H-4. The doublet (d) of the aldehyde proton will have a smaller coupling constant.

Table 2: Predicted ¹³C NMR Data for (E)-3-Heptenal

Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~193 | C-1 (Carbonyl) |

| ~158 | C-3 |

| ~131 | C-4 |

| ~45 | C-2 |

| ~34 | C-5 |

| ~22 | C-6 |

| ~14 | C-7 |

Table 3: Predicted Key IR Absorption Bands for (E)-3-Heptenal

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2820 and ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1685 | Strong | C=O Stretch (α,β-unsaturated)[1][2][3] |

| ~1640 | Medium | C=C Stretch |

| ~970 | Strong | C-H Bend (trans Olefin) |

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 83 | [M - CHO]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the analyte (e.g., (E)-3-Heptenal) is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phasing, baseline correction, and referencing to the internal standard are then performed.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample like (E)-3-Heptenal, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4][5]

-

Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[6]

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like (E)-3-Heptenal, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to ionize and fragment.[9]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule.[10][11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

Caption: A flowchart illustrating the general process of sample analysis through various spectroscopic techniques to determine the chemical structure.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isomers of 3-Heptenal and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 3-heptenal, a C7 unsaturated aldehyde. It details the structural variations, key analytical techniques for their identification and differentiation, and their relevance as byproducts of biological processes such as lipid peroxidation.

Isomers of this compound (C₇H₁₂O)

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, isomerism manifests in several forms, including stereoisomerism and constitutional isomerism. The molecular weight of this compound is 112.17 g/mol .[1]

Stereoisomers

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. Due to the presence of a carbon-carbon double bond at the C3 position, this compound exists as two geometric isomers: (E)-3-heptenal and (Z)-3-heptenal.

-

(E)-3-heptenal (trans-3-heptenal): The alkyl chains on either side of the double bond are on opposite sides.

-

(Z)-3-heptenal (cis-3-heptenal): The alkyl chains on either side of the double bond are on the same side.[2]

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in their connectivity, meaning the atoms are linked in a different order. The isomers of this compound can be categorized as positional, skeletal, or functional group isomers.

-

Positional Isomers: These isomers differ in the location of the functional group (the aldehyde) or the double bond. Examples include 2-heptenal, 4-heptenal, 5-heptenal, and 6-heptenal, each of which can also exhibit stereoisomerism.[3]

-

Skeletal Isomers: These isomers have different carbon chain structures (i.e., branching). For example, the heptenal chain can be replaced by a branched hexenal or pentenal backbone (e.g., 4-methyl-2-hexenal).

-

Functional Group Isomers: These isomers have the same molecular formula (C₇H₁₂O) but contain different functional groups. Examples include cyclic ketones (e.g., cycloheptanone, methylcyclohexanone) and alkynols (e.g., 5-methyl-1-hexyn-3-ol).[4][5]

Analytical Techniques for Isomer Identification

Differentiating between the various isomers of this compound requires a combination of high-resolution analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a separation technique like gas chromatography (GC), are the most powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT) or retention index (RI) is a key parameter for isomer identification.

-

Principle of Separation: Isomers are separated based on differences in boiling point and polarity. On a non-polar stationary phase (e.g., DB-5), compounds generally elute in order of increasing boiling point. The more compact structure of (Z)-isomers often leads to a slightly lower boiling point and thus a shorter retention time compared to their (E)-counterparts.[6]

-

Kovats Retention Index (RI): The RI is a standardized measure that normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of data.

Table 1: Estimated Kovats Retention Indices for Heptenal Isomers on a Non-Polar (DB-5) Column

| Compound | Isomer Type | Estimated Kovats RI | Rationale for Elution Order |

| (Z)-3-Heptenal | Stereoisomer | ~945 | Lower boiling point due to cis-configuration. |

| (E)-3-Heptenal | Stereoisomer | ~955 | Higher boiling point due to trans-configuration. |

| (E)-2-Heptenal | Positional | ~965 | Conjugation of C=C and C=O increases polarity and boiling point relative to this compound. |

| Heptanal | Saturated Analogue | ~900 | Lower boiling point than unsaturated analogues due to lack of double bond rigidity.[7] |

Note: Data are estimated based on established chromatographic principles. Actual values can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure through fragmentation patterns.

-

Principle of Identification: When coupled with GC, MS can provide mass spectra for each separated isomer. While isomers have the same molecular ion peak (m/z 112), their fragmentation patterns can differ, providing structural clues.

-

Key Fragmentation Pathways for Aldehydes:

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the formyl radical (M-29).[8]

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. For straight-chain aldehydes like heptanal, this produces a characteristic ion at m/z 44 .[9] For this compound, this rearrangement is less favored due to the double bond's position, leading to a different fragmentation signature that can help distinguish it from other positional isomers.

-

Table 2: Expected Key Mass Fragments (m/z) for Heptenal Isomers

| m/z Value | Fragment Identity | Expected in Isomer(s) | Notes |

| 112 | [M]⁺ | All | Molecular Ion |

| 111 | [M-H]⁺ | All | Loss of aldehydic hydrogen (α-cleavage) |

| 83 | [M-CHO]⁺ | All | Loss of formyl radical (α-cleavage) |

| 70 | [C₅H₁₀]⁺ | Heptanal | McLafferty compliment ion[9] |

| 55 | [C₄H₇]⁺ | 2-Heptenal, this compound | Allylic cleavage |

| 44 | [C₂H₄O]⁺ | Heptanal | Characteristic McLafferty rearrangement ion[9] |

| 43 | [C₃H₇]⁺ | All | Propyl cation from alkyl chain fragmentation |

| 41 | [C₃H₅]⁺ | 2-Heptenal, this compound | Allyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), making it the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy: Distinguishes isomers based on the chemical shift (δ) and coupling constants (J) of protons.

-

Aldehydic Proton (CHO): Appears at a highly deshielded position, typically δ 9.4-9.8 ppm .

-

Olefinic Protons (C=CH): Appear in the region of δ 5.0-7.5 ppm . The coupling constant between these protons is a key diagnostic feature: J is typically 11-18 Hz for (E)-isomers and 6-12 Hz for (Z)-isomers .

-

-

¹³C NMR Spectroscopy: Provides information on each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): Highly deshielded, appearing around δ 190-205 ppm .[10]

-

Olefinic Carbons (C=C): Appear in the range of δ 115-140 ppm .

-

Alkyl Carbons: Appear in the upfield region of δ 10-40 ppm .

-

Table 3: Estimated ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Proton Assignment | (E)-3-Heptenal | (Z)-3-Heptenal | Key Differentiating Feature |

| H1 (CHO) | ~9.65 | ~9.65 | - |

| H2 (CH₂) | ~3.15 | ~3.25 | Position adjacent to C=C and C=O |

| H3 (=CH) | ~5.60 | ~5.50 | J₃,₄ ≈ 15 Hz |

| H4 (=CH) | ~5.75 | ~5.40 | J₃,₄ ≈ 11 Hz |

| H5 (CH₂) | ~2.10 | ~2.05 | Allylic position |

| H6 (CH₂) | ~1.45 | ~1.45 | - |

| H7 (CH₃) | ~0.90 | ~0.90 | - |

Note: Values are estimated based on standard chemical shift tables and additivity rules.[11]

Table 4: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Carbon Assignment | (E)-3-Heptenal | (Z)-3-Heptenal | Key Differentiating Feature |

| C1 (CHO) | ~200 | ~200 | Carbonyl carbon |

| C2 (CH₂) | ~45 | ~40 | Shielding effect in Z-isomer |

| C3 (=CH) | ~130 | ~129 | Olefinic carbon |

| C4 (=CH) | ~135 | ~134 | Olefinic carbon |

| C5 (CH₂) | ~34 | ~29 | Shielding effect in Z-isomer |

| C6 (CH₂) | ~22 | ~22 | - |

| C7 (CH₃) | ~14 | ~14 | - |

Note: Values are estimated based on standard chemical shift tables and additivity rules.[10][12]

Experimental Protocols

Precise identification often requires derivatization to improve chromatographic separation and detection sensitivity, especially for trace-level analysis in biological matrices.

Protocol: Analysis by GC-MS with PFBHA Derivatization

This protocol outlines the analysis of heptenal isomers in a biological fluid (e.g., plasma) using headspace solid-phase microextraction (SPME) with on-fiber derivatization, followed by GC-MS. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that targets carbonyl groups, creating a more stable and volatile oxime derivative with a strong signal in MS.[13][14]

1. Sample Preparation: a. Collect 1-2 mL of the biological sample (e.g., plasma, urine) in a 20 mL headspace vial. b. Add an appropriate internal standard (e.g., a deuterated aldehyde) for quantification. c. Adjust the pH of the sample to ~4 using 1.0 M HCl to optimize derivatization.

2. On-Fiber Derivatization and Extraction (SPME): a. Prepare the SPME fiber (e.g., 65 µm PDMS/DVB) by exposing it to the headspace of a PFBHA solution (e.g., 50 mg/L in water) at 60°C for 10 minutes. This loads the derivatizing agent onto the fiber. b. Insert the PFBHA-loaded fiber into the headspace of the sample vial. c. Incubate at 60°C for 60 minutes with agitation. During this time, volatile aldehydes will partition into the headspace, adsorb onto the fiber, and react with PFBHA to form oxime derivatives.

3. GC-MS Analysis: a. Injection: Transfer the SPME fiber to the GC inlet for thermal desorption of the derivatives at ~250°C. b. GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp 1: Increase to 150°C at 10°C/min.

- Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes. e. Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification. A characteristic ion for PFBHA derivatives (m/z 181, from the pentafluorobenzyl moiety) is often used in SIM mode for high sensitivity.[14]

4. Data Analysis: a. Identify isomers based on their retention times relative to standards. b. Confirm identity by comparing the acquired mass spectrum with library spectra or known fragmentation patterns of the PFBHA-oxime derivatives. Note that derivatization produces syn and anti isomers, which may appear as two closely eluting peaks.[15]

Caption: A generalized workflow for the identification of heptenal isomers.

Biological Significance: Formation via Lipid Peroxidation

Heptenal isomers are not typically produced through primary metabolic pathways but are well-known secondary products of lipid peroxidation . This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid, which are common components of cell membranes.[16][17] The formation of these aldehydes is often associated with oxidative stress and has been investigated as a potential biomarker for diseases like lung cancer.[16]

The mechanism involves a free-radical chain reaction:

-

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a bis-allylic carbon of a PUFA, creating a delocalized pentadienyl radical.[18]

-

Propagation: The radical reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA, propagating the chain and forming a lipid hydroperoxide (LOOH).

-

Decomposition: The unstable lipid hydroperoxides undergo fragmentation to form a variety of smaller, often cytotoxic, products, including unsaturated aldehydes. One key mechanism is the Hock cleavage of a hydroperoxide, which proceeds via an unstable intermediate to yield two carbonyl-containing fragments.[3] For example, the decomposition of a 9-hydroperoxide of linoleic acid can lead to the formation of C7 aldehydes like heptenal.[19]

Caption: Simplified pathway of heptenal formation from linoleic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-3-Heptenal [webbook.nist.gov]

- 5. C7H12O_Molecular formula [molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. Heptanal | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. VCF Guide to use [vcf-online.nl]

- 17. This compound | C7H12O | CID 5283317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Enigmatic Role of 3-Heptenal as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the field of chemical ecology has identified a vast arsenal of semiochemicals that govern insect behavior, the role of 3-Heptenal remains a comparatively underexplored frontier. This technical guide synthesizes the current, albeit limited, scientific knowledge surrounding this compound and its isomers as potential modulators of insect behavior. Although not as extensively studied as other well-known unsaturated aldehydes, emerging evidence from electrophysiological and behavioral studies suggests that this compound warrants further investigation as a semiochemical. This document provides a comprehensive overview of the existing data, detailed experimental protocols for its study, and conceptual frameworks for understanding its potential signaling pathways, thereby serving as a foundational resource for researchers poised to investigate this intriguing compound.

Introduction to this compound as a Putative Semiochemical

This compound (C₇H₁₂O) is a monounsaturated fatty aldehyde that exists as several isomers, primarily (E)-3-Heptenal and (Z)-3-Heptenal. While its presence has been noted in various natural sources, its function as a semiochemical—a chemical substance that carries a message—is not as well-defined as that of other aldehydes like (E)-2-hexenal, a prominent alarm pheromone in bed bugs, or (Z)-3-hexenol, a key plant volatile. However, several studies have reported electrophysiological and behavioral responses to this compound and its close analog, heptanal, in a variety of insect species, suggesting a role in insect communication and host-plant interactions.

This guide will delve into the existing data on the electroantennographic (EAG) responses and behavioral assays involving this compound and related compounds. It will also provide standardized experimental methodologies to encourage and facilitate further research into its precise semiochemical function.

Quantitative Data on Insect Responses to Heptenal and Related Aldehydes

The following tables summarize the available quantitative data from electroantennography (EAG) and behavioral studies. These data provide a comparative look at how different insect species perceive and react to this compound and other structurally similar aldehydes.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to Heptenal and Related Aldehydes

| Insect Species | Compound | Concentration | Mean EAG Response (mV) | Relative Response (%)* | Citation |

| Otiorhynchus sulcatus (Vine Weevil) | (E)-2-Heptenal | Not Specified | Data not provided in mV | Consistently elicited response | [1] |

| Microplitis croceipes (Parasitoid Wasp) | Heptanal | Not Specified | Most stimulating of tested compounds | Data not provided | [2] |

| Trirhabda bacharides (Leaf Beetle) | Heptanal | Not Specified | Greater than other saturated aldehydes | Data not provided | [3] |

| Phthorimaea operculella (Potato Tuber Moth) | Hexanal** | 1000 µg | ~1.67 (Male) | ~131 | [4] |

*Relative response is often calculated in comparison to a standard compound, such as cis-3-hexen-1-ol. Note: Data for Hexanal is included for comparative purposes due to the limited direct quantitative data for this compound.

Table 2: Behavioral Responses of Insects to Heptenal and Related Aldehydes

| Insect Species | Compound | Assay Type | Observed Behavior | Quantitative Measure | Citation |

| House Cricket | (E)-2-Heptenal | Exposure Assay | Moderate and temporary paralysis | Not applicable | [5] |

Experimental Protocols

To foster standardized and reproducible research on this compound, this section outlines detailed methodologies for key experiments.

Electroantennography (EAG)

Objective: To measure the summed electrical response of olfactory receptor neurons on an insect's antenna to volatile compounds, including this compound.

Materials:

-

Live, healthy insects (e.g., moths, beetles, wasps)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrolyte solution (e.g., insect Ringer's solution)

-

Amplifier and data acquisition system (e.g., IDAC-4)

-

Purified air delivery system

-

Odor cartridges or Pasteur pipettes with filter paper

-

Synthetic this compound (isomers to be tested) and other control compounds

-

Solvent (e.g., hexane or paraffin oil)

Procedure:

-

Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base. The distal tip of the antenna is also snipped off to allow for electrode contact.

-

Electrode Placement: The base of the excised antenna is placed in contact with the recording electrode, which is a glass capillary filled with electrolyte solution containing an Ag/AgCl wire. The cut distal end is connected to the reference electrode in a similar manner.

-

Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna.

-

Stimulation: A puff of air (of a defined duration, e.g., 0.5 seconds) that has passed through an odor cartridge containing a filter paper loaded with a known concentration of this compound in a solvent is injected into the continuous air stream.

-

Data Recording: The resulting depolarization of the antennal membrane (the EAG response) is amplified, recorded, and measured in millivolts (mV).

-

Controls: A solvent-only puff is used as a negative control, and a known potent odorant (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol) is used as a positive control or standard.

-

Dose-Response: The procedure is repeated with a range of concentrations of this compound to establish a dose-response curve.

Behavioral Assays (Y-Tube Olfactometer)

Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to this compound.

Materials:

-

Y-tube olfactometer

-

Airflow meter

-

Purified, humidified air source

-

Odor sources (e.g., filter paper treated with this compound in solvent)

-

Solvent for control

-

Test insects (e.g., walking or flying insects)

Procedure:

-

Setup: The Y-tube olfactometer is positioned horizontally (for walking insects) or vertically (for flying insects). Purified, humidified air is passed through each arm of the Y-tube at a constant flow rate.

-

Odor Introduction: The odor source (filter paper with this compound) is placed in the airflow path of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect is given a set amount of time to make a choice by moving a certain distance into one of the arms. The choice is recorded.

-

Replication: The experiment is repeated with a large number of insects to obtain statistically significant data.

-

Controls: The positions of the treatment and control arms are swapped periodically to avoid any positional bias. The entire apparatus is cleaned thoroughly between trials.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized olfactory signaling pathway that would be activated by a semiochemical like this compound, and a typical workflow for the discovery and characterization of a novel semiochemical.

Caption: Generalized olfactory signaling pathway for an insect odorant receptor.

Caption: A typical experimental workflow for the discovery and validation of a new semiochemical.

Conclusion and Future Directions

The current body of research provides tantalizing but incomplete evidence for the role of this compound as a semiochemical. The consistent electrophysiological responses observed in several insect species to heptenal and its analogs strongly suggest that insects can detect this compound. However, a significant gap remains in our understanding of its behavioral significance.

Future research should focus on:

-

Systematic Screening: Conducting broad EAG and behavioral screenings of this compound isomers across a wider range of insect species, particularly those for which related aldehydes are known to be active.

-

Dose-Response Studies: Performing detailed dose-response experiments in behavioral assays to determine the precise attractive or repellent nature of this compound.

-

Synergistic and Inhibitory Effects: Investigating the potential for this compound to act in concert with or inhibit the activity of other known semiochemicals.

-

Identification in Natural Sources: Employing sensitive analytical techniques to determine if this compound is naturally produced by insects or their host plants in behaviorally relevant contexts.

By pursuing these avenues of research, the scientific community can elucidate the true role of this compound in the complex world of insect chemical communication, potentially unlocking new avenues for pest management and a deeper understanding of ecological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Studies on chemical ecology of the heteropteran scent gland components [jstage.jst.go.jp]

physical properties like boiling point and solubility of 3-Heptenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Heptenal, with a focus on its boiling point and solubility. This document synthesizes available data, outlines general experimental protocols for the determination of these properties, and presents visual workflows and related biological pathways.

Physical and Chemical Properties of this compound

This compound (C₇H₁₂O) is an unsaturated aldehyde. The physical properties can vary slightly between its geometric isomers, primarily the (E)- and (Z)- isomers. The data presented below is largely estimated from computational models, as detailed experimental determinations are not widely available in the literature.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and its (Z)-isomer.

| Property | This compound (Isomer Mixture, est.) | (Z)-3-Heptenal (est.) | Data Source(s) |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [4][5][6][7] |

| Boiling Point | 151.0 - 152.0 °C (at 760 mmHg) | 161.0 - 162.0 °C (at 760 mmHg) | [4][5][6][7] |

| Melting Point | Not Available | -44.0 to -43.0 °C | [5][7] |

| Water Solubility | 1810 mg/L (at 25 °C) | 1810 mg/L (at 25 °C) | [4][5][6][7] |

| Solubility in Organic Solvents | Soluble in alcohol | Soluble in alcohol | [4][5][6][7] |

| Vapor Pressure | 3.622 mmHg (at 25 °C) | 3.830 mmHg (at 25 °C) | [4][5][6][7] |

| logP (o/w) | 2.257 | 2.070 | [4][5][6][7] |

Experimental Protocols for Property Determination

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard organic chemistry methodologies are applicable for the determination of its physical properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are the distillation method and the Thiele tube method.

2.1.1 Distillation Method

This method is suitable when a relatively larger volume of the sample (typically >5 mL) is available and purification is also desired.

-

Apparatus: A simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.

-

Procedure:

-

Place a measured volume of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature when the liquid is boiling and a steady condensation and distillation rate is observed. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2.1.2 Thiele Tube Method

This microscale method is advantageous when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band. The sample should be level with the thermometer bulb.

-

Place the thermometer and attached tube into the Thiele tube, which is filled with a high-boiling point oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube. The shape of the tube allows for the circulation of the heating oil, ensuring uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.

-

Solubility Determination

The solubility of this compound in water can be determined by the shake-flask method, a standard OECD guideline procedure.

-

Apparatus: A flask with a stopper, a constant temperature water bath with a shaker, and an analytical method for quantifying the concentration of this compound (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in the flask.

-

Place the flask in a constant temperature shaker bath (e.g., at 25 °C).

-

Shake the flask until equilibrium is reached (typically 24-48 hours). The excess undissolved this compound should be visible.

-

After equilibration, stop the shaking and allow the mixture to stand to let the undissolved aldehyde separate.

-

Carefully take an aliquot from the aqueous phase, ensuring no undissolved droplets are included. Centrifugation may be necessary to separate the phases.

-

Determine the concentration of this compound in the aqueous aliquot using a pre-calibrated analytical instrument like a GC-MS.

-

The determined concentration represents the water solubility of this compound at that temperature.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. This compound [flavscents.com]

- 3. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. (Z)-3-heptenal, 21662-18-0 [perflavory.com]

- 6. epa.gov [epa.gov]

- 7. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Heptenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the identification and quantification of 3-Heptenal in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its volatile nature, sample preparation techniques such as headspace solid-phase microextraction (SPME) are highly effective. To enhance chromatographic performance and detection sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is employed. This method is particularly relevant for researchers in fields such as food science, environmental analysis, and biomedical research, where the monitoring of lipid peroxidation products is crucial.

Introduction

This compound (C₇H₁₂O) is an unsaturated aldehyde that can be formed during the oxidation of lipids. As a volatile organic compound (VOC), it can contribute to the aroma and flavor profiles of various food products and can also serve as a biomarker for oxidative stress in biological systems. Accurate and sensitive quantification of this compound is therefore essential for quality control in the food industry and for advancing research in drug development and disease diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and expected quantitative performance.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is optimized for the extraction of volatile this compound from liquid samples (e.g., biological fluids, beverages).

Materials:

-

20 mL headspace vials with screw caps and septa

-

SPME fiber assembly (e.g., 65 µm PDMS/DVB)

-

Agitator with temperature control

-

GC-grade water

-

Methanol (GC grade)

-

This compound standard

-

Internal Standard (IS) (e.g., d-labeled analog or a non-endogenous aldehyde)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

Procedure:

-

Preparation of PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in GC-grade water.[1]

-

Sample Aliquoting: Place 2-5 mL of the liquid sample into a 20 mL headspace vial.[1]

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibration standard, and blank.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound.

-

Derivatization and Extraction:

-

Expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes at 60°C to load the derivatizing agent.

-

Immediately after, expose the PFBHA-loaded fiber to the headspace of the sample vial.

-

Incubate the vial at 60°C for 30-60 minutes with agitation to facilitate the extraction and on-fiber derivatization of this compound.[1]

-

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the derivatized analyte.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Splitless mode, 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |

Data Presentation and Analysis

Quantitative Data Summary

For quantitative analysis, a calibration curve should be generated using the peak area ratio of the this compound derivative to the internal standard. The following table presents expected performance metrics based on similar aldehyde analyses.[3]

| Parameter | Expected Value | Notes |

| Retention Index (DB-5) | ~940-980 | Estimated based on similar C7 unsaturated compounds. This should be experimentally determined using n-alkane standards. |

| Characteristic Ions (m/z) | 112, 83, 69, 55, 41 | For underivatized this compound (M⁺=112). |

| PFBHA-Derivative Ions (m/z) | 291, 181, 250 | Expected ions for the PFBHA-oxime derivative of this compound. m/z 181 is the pentafluorotropylium cation, and m/z 250 is characteristic of unsaturated aldehyde PFBHA derivatives. |

| Limit of Detection (LOD) | 0.001-0.01 nM | Based on reported LODs for other volatile aldehydes using HS-SPME-GC-MS with PFBHA derivatization.[3] The LOD should be empirically determined as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[4] |

| Limit of Quantification (LOQ) | 0.003-0.03 nM | Based on reported LOQs for other volatile aldehydes.[3] The LOQ should be empirically determined as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[4] |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Formation of this compound via lipid peroxidation.

Conclusion

The described HS-SPME-GC-MS method with PFBHA derivatization provides a highly sensitive, specific, and reliable approach for the quantification of this compound. The detailed protocol and performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals. This method can be readily implemented for routine analysis in various complex matrices, aiding in the assessment of food quality and the investigation of oxidative stress-related processes.

References

Application Notes and Protocols for the Quantification of 3-Heptenal in Food Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptenal is a volatile aldehyde that can be present in various food products, often arising from the oxidation of lipids. As a contributor to both desirable and undesirable aromas, its quantification is crucial for quality control, shelf-life studies, and sensory analysis of food. Furthermore, understanding the biological effects of aldehydes like this compound is of growing interest in the field of food science and toxicology.

These application notes provide detailed protocols for the quantification of this compound in food matrices using two primary analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Quantitative Data Summary

Quantitative data for this compound in food is not widely available in the literature. However, data for its isomer, (E)-2-heptenal, and the related compound heptanal, can provide an indication of expected concentration ranges in food products susceptible to lipid oxidation. The following table summarizes available data for these related compounds.

| Food Matrix | Compound | Concentration Range | Analytical Method | Reference(s) |

| Soymilk | (E)-2-heptenal | 8.8 - 10.1 µg/kg | HS-SPME-GC-MS | [1][2] |

| Milk (UHT) | Heptanal | > Raw & Pasteurized Milk | HS-SPME-GC | [3] |

| Cured Deli Turkey | Heptanal | Variable with antioxidant use | GC-MS | [4] |

| Raw Milk | Heptanal | Present | GC-MS | [5] |

| Fried Foods | Heptanal & other aldehydes | Present (formation dependent on oil type and frying time) | HS-GC/MS | [6][7] |

| Boiled Potatoes | c4-Heptenal | Present | GC-MS |

Experimental Protocols

Protocol 1: Quantification of this compound by HS-SPME-GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound in a wide range of food matrices.

1. Sample Preparation:

-

Solid Samples (e.g., meat, baked goods):

-

Homogenize a representative portion of the food sample (e.g., using a high-speed blender or food processor).

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of internal standard (e.g., d8-heptanal) to each vial for accurate quantification.

-

Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Liquid Samples (e.g., edible oils, milk, juices):

-

Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

For viscous samples like oils, gentle heating and agitation may be necessary to ensure homogeneity.

-

Seal the vial as described above.

-

2. HS-SPME Procedure:

-

Place the sealed headspace vial in a temperature-controlled autosampler tray or heating block.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with continuous agitation.

-

Retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

3. GC-MS Parameters:

-

Injection Port: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C7H12O, MW: 112.17), characteristic ions would be selected for SIM analysis.

-

4. Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations prepared in a suitable solvent or a matrix-matched blank.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by HPLC with DNPH Derivatization

This method is suitable for quantifying aldehydes by converting them into stable, UV-absorbing derivatives.

1. Sample Preparation and Derivatization:

-

Extract the volatile compounds from the food sample using a suitable solvent (e.g., dichloromethane or hexane) or by distillation.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

To the extract, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

-

Allow the derivatization reaction to proceed at room temperature or with gentle heating for a specific time (e.g., 1-2 hours).

-

The resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system or may require further cleanup using Solid Phase Extraction (SPE) to remove interferences.

2. HPLC-UV Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Initial: 60% Acetonitrile.

-

Ramp to 90% Acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector set at 365 nm.

3. Quantification:

-

Prepare a calibration curve using standard solutions of the this compound-DNPH derivative.

-

Quantify the amount of this compound in the sample by comparing the peak area of the derivative to the calibration curve.

Visualizations

Caption: HS-SPME-GC-MS workflow for this compound.

Caption: HPLC-DNPH workflow for this compound.

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The signaling pathway depicted is hypothetical and based on the known effects of the related compound, heptanal.[8] Further research is required to elucidate the specific biological activities of this compound.

References

- 1. This compound, 89896-73-1 [thegoodscentscompany.com]

- 2. heptanal (aldehyde C-7), 111-71-7 [thegoodscentscompany.com]

- 3. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (Z)-4-Heptenal (HMDB0031483) [hmdb.ca]

- 5. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The changes in the volatile aldehydes formed during the deep-fat frying process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Evaluation Model for the Quality of Frying Oil Using Key Aldehyde Detected by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]

Application Notes and Protocols: 3-Heptenal as a Standard for Flavor Analysis

Introduction

3-Heptenal is a volatile organic compound classified as an unsaturated aldehyde.[1] It is a significant component in the flavor and fragrance industry, characterized by a distinct green and fatty odor.[1] In food science and flavor analysis, this compound is often associated with lipid peroxidation, making it a key marker for identifying off-flavors in various food products, such as those with stale or potato-like notes.[2] Its defined chemical properties and distinct sensory profile make it a valuable reference standard for both instrumental and sensory analysis.

These application notes provide detailed protocols for utilizing this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and in sensory evaluation for flavor profiling and panelist training.

Chemical and Physical Properties

A summary of the key properties of (E)-3-Heptenal is presented below. Proper handling and storage under an inert atmosphere are crucial to prevent polymerization and oxidation.[1]

| Property | Value | Reference |

| IUPAC Name | (E)-hept-3-enal | [1][3] |

| Synonyms | This compound, (E)-3-Heptenal | [3] |

| CAS Number | 89896-73-1 | [1][3] |

| Molecular Formula | C₇H₁₂O | [1][3] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Green, fatty, hay-like | [1][4] |

| Solubility | Soluble in alcohol; Water solubility approx. 1810 mg/L at 25°C (est.) | [4][5] |

Application Note 1: Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be employed as an external or internal standard for the accurate quantification of volatile aldehydes in complex food matrices. The use of an internal standard (IS) is highly recommended to correct for variations during sample preparation and injection.[6] While a stable isotope-labeled version of the analyte (e.g., this compound-d₂) is the ideal choice for an IS, structurally similar compounds like other C6-C8 aldehydes can also be used.[7]

Experimental Protocol: Headspace SPME-GC-MS Analysis

This protocol is suitable for the extraction and quantification of this compound from liquid or solid food matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique effective for concentrating volatile analytes.[8]

1. Materials and Reagents:

-

This compound standard (purity ≥95%)

-

Internal Standard (IS): e.g., 2-Methyl-3-heptanone or a suitable deuterated aldehyde

-

Solvent for standards: Methanol or Dichloromethane (GC grade)

-

Sodium Chloride (ACS grade)

-

Deionized Water

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen IS in the same manner.

-

Working Standards: Prepare a series of calibration standards by diluting the stock solution. For a typical calibration curve, concentrations might range from 1 to 100 ng/mL. Each standard should be spiked with a fixed concentration of the IS (e.g., 20 ng/mL).

3. Sample Preparation:

-

Accurately weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to facilitate the release of volatiles.

-

Spike the sample with the internal standard solution to achieve the same fixed concentration as in the working standards.

-

Immediately seal the vial.

4. HS-SPME Extraction:

-

Place the vial in a heating block or autosampler set to 60°C.

-

Equilibrate the sample for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Instrumental Parameters: The following table provides representative parameters. These should be optimized for the specific instrument and application.[8][9]

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Injection Port | Splitless mode, 250°C |

| Desorption Time | 5 minutes |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Column | DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | Initial 40°C (hold 3 min), ramp at 5°C/min to 220°C, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 35-300 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

6. Data Analysis:

-

Identification: Identify this compound in sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration in the unknown sample using this curve.

Application Note 2: Standard for Sensory Analysis

Due to its characteristic "green" and "fatty" aroma, this compound is an excellent reference standard for sensory analysis. It can be used to train sensory panelists to identify and scale these specific attributes in food products. This is analogous to the use of n-hexanal as a reference standard for "grassy" odors in drinking water analysis.[10]

Experimental Protocol: Sensory Panel Training and Evaluation

This protocol outlines the preparation of this compound standards and their use in a sensory test, such as a Three-Alternative Forced Choice (3-AFC) test to determine an odor detection threshold.[11]

1. Materials and Reagents:

-

This compound standard (high purity, flavor grade)

-

Solvent: Deodorized mineral oil or propylene glycol

-